
4-Methyl-2-(4-methylphenyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-methylphenyl)morpholine hydrochloride is a chemical compound known for its stimulant effects. It is a substituted phenylmorpholine derivative, closely related to other compounds such as phenmetrazine and 3-fluorophenmetrazine . This compound has been identified as a monoamine releaser with some preference for serotonin release .
Preparation Methods
The synthesis of 4-Methyl-2-(4-methylphenyl)morpholine hydrochloride involves several steps. One common method includes the reaction of morpholine with formaldehyde and formic acid, which leads to the formation of 4-Methylmorpholine . This intermediate can then be further reacted with 4-methylbenzaldehyde under specific conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-2-(4-methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the morpholine ring can be modified.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methylphenyl)morpholine hydrochloride involves its activity as a monoamine releaser. It primarily targets serotonin transporters, leading to increased serotonin levels in the synaptic cleft . This action is similar to other stimulant compounds, which also affect dopamine and norepinephrine transporters.
Comparison with Similar Compounds
4-Methyl-2-(4-methylphenyl)morpholine hydrochloride is similar to other phenylmorpholine derivatives such as:
Phenmetrazine: Known for its stimulant effects and used in the past as an appetite suppressant.
3-Fluorophenmetrazine: Another stimulant with similar effects but with a fluorine atom in its structure.
4-Methylamphetamine: A stimulant with a similar structure but different pharmacological properties.
This compound is unique due to its specific substitution pattern on the morpholine ring, which influences its pharmacological profile and effects .
Properties
CAS No. |
97631-09-9 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-3-5-11(6-4-10)12-9-13(2)7-8-14-12;/h3-6,12H,7-9H2,1-2H3;1H |
InChI Key |
GHXOJCLZLUGZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


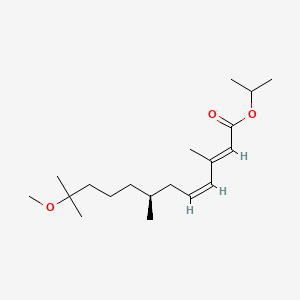

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
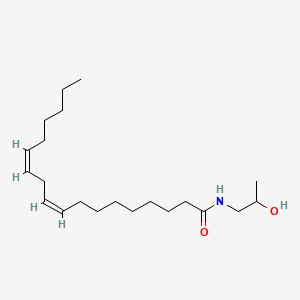

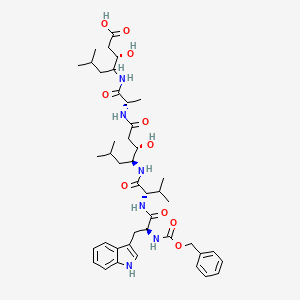
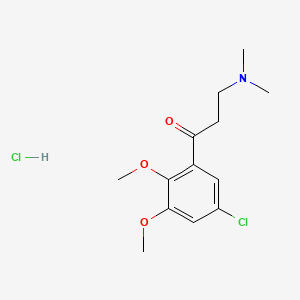


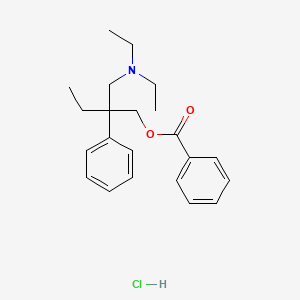

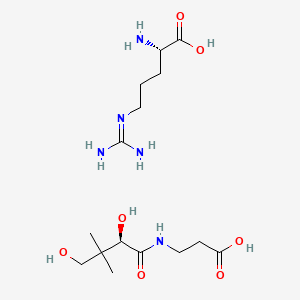
![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B12770760.png)
